2-Methyl-1,5-dinitro-3-nitrosobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,5-dinitro-3-nitrosobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O5/c1-4-6(8-11)2-5(9(12)13)3-7(4)10(14)15/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKROUKPCDJVNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649072 | |
| Record name | 2-Methyl-1,5-dinitro-3-nitrosobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60993-54-6 | |
| Record name | 2-Methyl-1,5-dinitro-3-nitrosobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 2 Methyl 1,5 Dinitro 3 Nitrosobenzene and Analogous Systems
Classical and Modern Approaches for Nitrosoarene Synthesis
Nitrosoarenes are pivotal intermediates in organic synthesis. Their preparation can be broadly categorized into three main strategies: oxidation of precursor amines or hydroxylamines, direct nitrosation of aromatic rings, and partial reduction of nitroaromatics.
Oxidation of Aromatic Amines and Hydroxylamines
The oxidation of aromatic amines presents a direct route to nitroso compounds. This transformation typically proceeds through an N-phenylhydroxylamine intermediate, which is then further oxidized. mdpi.comcapes.gov.br A variety of oxidizing agents have been employed for this purpose, with selectivity often being a key challenge to prevent over-oxidation to the corresponding nitroarene. acs.org
Hydrogen peroxide is a common oxidant, often used in conjunction with a metal catalyst. For instance, a molybdenum complex, [Mo(O)(O₂)₂(H₂O)(hmpa)], has been shown to effectively catalyze the oxidation of various primary aromatic amines to their nitroso derivatives. rsc.org Another catalytic system involves the use of methylrhenium trioxide with hydrogen peroxide. nih.gov Peroxy acids, such as peracetic acid and peroxyformic acid, have also been successfully utilized for the oxidation of anilines to nitroso compounds. nih.gov
The direct oxidation of N-arylhydroxylamines to nitrosoarenes is also a viable and often more selective method, as it represents the second step in the oxidation pathway from anilines. rsc.org
Table 1: Examples of Catalytic Oxidation of Aromatic Amines to Nitroso Compounds
Nitrosation Reactions: Electrophilic and ipso-Substitution Methodologies
Direct introduction of a nitroso group onto an aromatic ring can be achieved through electrophilic aromatic substitution. This typically requires a highly activated aromatic substrate. For less activated systems, nitrosation can be challenging.
A more versatile approach is ipso-substitution, where a pre-existing functional group on the aromatic ring is replaced by a nitroso group. This strategy offers better regiochemical control. The term ipso-nitration describes the replacement of a substituent, such as a carboxyl or boronic acid group, with a nitro group. unacademy.comnih.gov While less common, analogous ipso-nitrosation reactions can be performed. For example, arylboronic acids can undergo ipso-nitrosation. researchgate.net This method is particularly useful for introducing a nitroso group at a specific position that might not be accessible through direct electrophilic substitution.
Reduction of Nitroaromatic Precursors to Nitroso or Hydroxylamine (B1172632) Intermediates
The reduction of nitroaromatic compounds is a stepwise process that proceeds through nitroso and hydroxylamine intermediates before yielding the corresponding amine. nih.govnih.gov Careful selection of the reducing agent and reaction conditions allows for the isolation of these intermediates.
2 ArNO₂ → 2 ArNO₂⁻ → ArN(O)=N(O)Ar → ArNO + ArNO₂ + O²⁻
This sequence highlights that the dismutation of the nitro anion-radical can yield the nitroso compound. nih.gov Bacterial nitroreductases, for instance, can catalyze the two-electron reduction of nitroaromatics to the nitroso derivative, which is then rapidly reduced to the hydroxylamine. oup.com Chemical reducing agents can also be employed to achieve this partial reduction. For example, the reduction of nitroarenes to N-arylhydroxylamines can be accomplished with high selectivity using zinc dust in a CO₂/H₂O system. researchgate.net The hydroxylamine can then be oxidized to the desired nitroso compound.
Regioselective Synthesis of Dinitro-Substituted Aromatic Compounds
The synthesis of dinitro-substituted aromatic compounds like 2-Methyl-1,5-dinitro-3-nitrosobenzene requires precise control over the position of the incoming nitro groups. The directing effects of the substituents already present on the benzene (B151609) ring play a crucial role in determining the regiochemical outcome of nitration reactions.
In the case of a toluene derivative, the methyl group is an ortho-, para-director. cerritos.eduuwosh.edu Introducing the first nitro group onto 2-methylaniline would likely lead to a mixture of isomers. Subsequent nitration steps would be directed by both the methyl and the newly introduced nitro group (a meta-director).
To achieve a specific substitution pattern, such as 1,5-dinitro, a multi-step synthetic sequence is often necessary. This may involve the use of blocking groups or the strategic introduction and transformation of functional groups to enforce the desired regiochemistry. For instance, the nitration of ortho- and para-methylbenzoic acids can produce dinitroacids, which can then be further manipulated. epa.gov The use of specific catalysts, such as solid acidic zeolites, can also influence the regioselectivity of nitration, often favoring the para-isomer. google.comgoogle.com
Advanced Strategies for Introducing Multiple Functional Groups onto the Benzene Core
Modern synthetic chemistry offers advanced methods for the construction of highly substituted benzene rings in a single or few steps, providing an alternative to the classical stepwise functionalization of a pre-existing aromatic core.
Organocatalytic Benzannulation Reactions for Polyfunctionalized Benzenes
Organocatalytic benzannulation reactions have emerged as powerful tools for the synthesis of polysubstituted arenes from acyclic precursors. rsc.org These reactions offer high efficiency and selectivity under mild conditions. rsc.orgresearchgate.net Different catalytic modes, such as those involving N-heterocyclic carbenes (NHCs) or secondary amines, can be employed to construct the benzene ring with various substitution patterns. rsc.org
For example, NHC-catalyzed [3+3] benzannulation reactions can assemble tetra-substituted benzenes from α,β-unsaturated carboxylic esters and enones. rsc.org Similarly, pyrrolidine-catalyzed [3+3] benzannulations can yield tri-substituted benzenes. rsc.org These methods provide a convergent approach to complex aromatic structures, potentially allowing for the direct construction of a benzene core with the desired arrangement of functional groups or their precursors.
Table 2: Examples of Organocatalytic Benzannulation Reactions
Sequential Functionalization and Orthogonal Protecting Group Strategies in Complex Aromatic Systems
The synthesis of complex molecules with multiple reactive functional groups, such as this compound, relies on the precise control of the order and sequence of synthetic transformations. jocpr.com Sequential functionalization, guided by the directing effects of existing substituents, is a cornerstone of this approach. However, in a molecule with three strongly electron-withdrawing groups, the aromatic ring is highly deactivated, making standard electrophilic aromatic substitution challenging.
To overcome these challenges, chemists employ orthogonal protecting group strategies. jocpr.com Orthogonal protecting groups are distinct classes of temporary modifying groups that can be installed and removed selectively under different reaction conditions. jocpr.combham.ac.uk This allows for the unmasking and reaction of one functional group while others remain protected, enabling a level of control that is crucial for synthesizing complex structures. bham.ac.uk
For a hypothetical synthesis of the target compound, one might envision a strategy starting from a less substituted toluene derivative. For instance, an amino group, which is an ortho-, para-director, could be used to guide the initial substitutions. This amino group could then be protected to prevent unwanted side reactions during subsequent steps. bham.ac.uk A suitable protecting group must be stable to the conditions of nitration and nitrosation but removable without affecting the newly introduced nitro and nitroso groups.
The para-nitrobenzyloxycarbonyl (pNZ) group is an example of a protecting group that demonstrates orthogonality with other common groups like Fmoc and Boc, used in peptide synthesis. ub.eduresearchgate.net Its removal under neutral reductive conditions (e.g., with SnCl₂) could be compatible with the sensitive nitro and nitroso functionalities. researchgate.net
Table 1: Illustrative Orthogonal Protecting Group Strategy
| Functional Group to Protect | Protecting Group | Introduction Conditions | Removal Conditions | Orthogonal To |
|---|---|---|---|---|
| Amine (-NH₂) | tert-Butoxycarbonyl (Boc) | Boc₂O, base | Strong acid (e.g., TFA) | Fmoc, Benzyl |
| Amine (-NH₂) | 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu, base | Piperidine solution | Boc, Benzyl, pNZ |
| Amine (-NH₂) | para-Nitrobenzyloxycarbonyl (pNZ) | pNZ-Cl, base | Reduction (e.g., SnCl₂, H₂) | Boc, Fmoc, Alloc |
This interactive table illustrates how different protecting groups can be selectively removed, a key principle in the synthesis of complex molecules. jocpr.com
Reaction Mechanisms and Chemical Transformations of Dinitronitrosobenzene Derivatives
Reactivity Profile of the Nitroso Functionality in Substituted Aromatic Systems
The nitroso group (–N=O) is a versatile functional group that can participate in a variety of chemical transformations. Its reactivity in an aromatic system is profoundly affected by the nature and position of other substituents on the ring. In 2-Methyl-1,5-dinitro-3-nitrosobenzene, the strong electron-withdrawing nitro groups are expected to render the nitrogen atom of the nitroso group highly electrophilic.
Nucleophilic Additions to the Nitroso Group
The nitrogen atom of the nitroso group in aromatic compounds is susceptible to attack by nucleophiles. This reactivity is analogous to that of a carbonyl group. In the case of this compound, the electron-deficient nature of the aromatic ring, due to the two nitro groups, enhances the electrophilicity of the nitroso nitrogen, making it a prime target for nucleophilic addition.
A variety of nucleophiles can add to the nitroso group, leading to a diverse range of products. For instance, organometallic reagents, enolates, and amines can all serve as effective nucleophiles. The initial addition product is often a hydroxylamine (B1172632) derivative, which may undergo further reactions depending on the specific nucleophile and reaction conditions.
Table 1: Illustrative Nucleophilic Addition Reactions to Aromatic Nitroso Compounds
| Nucleophile | Reagent Example | Initial Product Type |
|---|---|---|
| Grignard Reagent | RMgX | N,N-Disubstituted hydroxylamine |
| Organolithium | RLi | N,N-Disubstituted hydroxylamine |
| Enolate | Lithium enolate of a ketone | α-Aminooxy ketone |
| Amine | R-NH₂ | Azoxy compound (via condensation) |
It is important to note that the specific outcomes for this compound would need to be determined experimentally.
Electrophilic Reactions Involving the Nitroso Group
While the nitroso group is generally considered electrophilic, the oxygen atom possesses lone pairs of electrons and can, under certain conditions, act as a nucleophile, reacting with strong electrophiles. However, in a highly electron-deficient ring such as in this compound, this reactivity is significantly diminished.
Electrophilic aromatic substitution on the benzene (B151609) ring is also heavily influenced by the existing substituents. The methyl group is an activating, ortho-, para-director, while the nitro and nitroso groups are deactivating, meta-directors. The combined effect of these groups would make further electrophilic substitution on the ring very difficult and would likely require harsh reaction conditions. If substitution were to occur, the position of attack would be determined by the complex interplay of these directing effects.
Radical Pathways and Radical Addition Mechanisms
Aromatic nitroso compounds are well-known spin traps, meaning they can react with and "trap" unstable radical species to form more stable nitroxide radicals. This property is a cornerstone of their radical chemistry. The nitroso group in this compound is expected to readily participate in radical reactions.
The mechanism of radical trapping involves the addition of a radical to the nitrogen atom of the nitroso group. The resulting nitroxide radical is often stable enough to be detected and characterized by techniques such as electron spin resonance (ESR) spectroscopy. This reactivity makes nitroso compounds valuable tools for studying radical reaction mechanisms.
Oxidation-Reduction Chemistry of Aromatic Nitro and Nitroso Groups
The nitrogen-containing functional groups of this compound can readily undergo oxidation and reduction reactions, providing pathways to a variety of other functionalized aromatic compounds.
Oxidation of Nitroso to Nitro Groups
The nitroso group can be oxidized to a nitro group using various oxidizing agents. Common reagents for this transformation include nitric acid, hydrogen peroxide, and potassium permanganate. For this compound, this oxidation would yield 2-Methyl-1,3,5-trinitrobenzene (TNT).
Table 2: Common Oxidizing Agents for the Conversion of Aromatic Nitroso to Nitro Groups
| Oxidizing Agent | Typical Conditions |
|---|---|
| Nitric Acid (HNO₃) | Concentrated, often with sulfuric acid |
| Hydrogen Peroxide (H₂O₂) | In acetic acid or with a catalyst |
| Potassium Permanganate (KMnO₄) | In acidic or basic solution |
The choice of oxidant and reaction conditions is crucial to achieve a clean and efficient conversion without unwanted side reactions on the electron-rich methyl group or the aromatic ring.
Reduction of Nitroso to Amino or Hydroxylamine Species
The reduction of the nitroso group can lead to two main products depending on the reducing agent and the reaction conditions: hydroxylamines or primary amines. researchgate.netresearchgate.netnih.gov Mild reducing agents tend to favor the formation of N-arylhydroxylamines, while stronger reducing agents will typically reduce the nitroso group all the way to the corresponding amine. researchgate.netresearchgate.netnih.gov
Simultaneously, the two nitro groups on the ring can also be reduced. Selective reduction of one functional group in the presence of others can be challenging and often requires careful selection of reagents and control of reaction parameters. For instance, catalytic hydrogenation with specific catalysts or the use of certain metal/acid combinations can sometimes achieve selective reduction of a nitro or nitroso group. The reduction of polynitroaromatic compounds often proceeds in a stepwise manner. oup.com
Table 3: Common Reducing Agents for Aromatic Nitroso Groups and Their Likely Products
| Reducing Agent | Likely Product from Nitroso Group | Notes |
|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) with a catalyst | Amine | A versatile reducing agent for nitro groups. researchgate.net |
| Tin(II) chloride (SnCl₂) in HCl | Amine | A classic method for nitro and nitroso group reduction. |
| Catalytic Hydrogenation (H₂, Pd/C) | Amine | Can also reduce nitro groups. Selectivity can be an issue. |
| Zinc dust in aqueous ammonium (B1175870) chloride | Hydroxylamine | A milder reducing agent favoring hydroxylamine formation. |
The complete reduction of all three nitrogen-containing functional groups in this compound would lead to the formation of 2-Methyl-1,3,5-triaminobenzene.
Characterization of Intermediates and Elucidation of Reaction Pathways in Redox Transformations
The redox chemistry of dinitronitrosobenzene derivatives is characterized by multi-step electron transfer processes, leading to a variety of reactive intermediates. The nitroso (–NO) and nitro (–NO₂) groups are both strong electron-withdrawing moieties, which significantly influences the electron density of the aromatic ring and dictates its reactivity. nih.gov
In redox transformations, the initial step often involves a one-electron reduction of the nitroso group, which is generally more susceptible to reduction than the nitro group. This process yields a nitrosoarene radical anion (ArNO•⁻). researchgate.net The formation of these radical intermediates is a key feature of the redox pathway. Spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy are crucial for the detection and characterization of these transient species. researchgate.netnih.gov
Further reduction can lead to the doubly reduced (ArNO)²⁻ species or proceed at the nitro groups. The specific pathway and the stability of the intermediates are highly dependent on the reaction conditions, including the solvent, the nature of the reducing agent, and the electronic environment of the aromatic ring. nih.govnih.gov The presence of multiple nitro groups, as in this compound, creates a highly electron-deficient system, which can facilitate reductive processes but also introduces competitive reaction pathways. nih.govnoaa.gov The elucidation of these pathways often requires a combination of electrochemical methods, such as cyclic voltammetry, and spectroscopic analysis to identify the sequence of electron transfers and the resulting chemical transformations. nih.gov
Dimerization and Monomer-Dimer Equilibrium Dynamics of Nitrosoaromatics
Aromatic C-nitroso compounds, including this compound, characteristically participate in a reversible dimerization to form azodioxide structures. nih.govwikipedia.org This monomer-dimer equilibrium is a defining feature of nitrosoarene chemistry and is influenced by various factors. nih.govacs.org
Mechanistic Insights into Azodioxide Dimer Formation and Dissociation
The dimerization of nitrosoaromatics involves the formation of a covalent bond between the nitrogen atoms of two monomer units. mdpi.com The resulting dimer, an azodioxide, exists in equilibrium with its deeply colored monomeric form (typically blue or green). nih.govacs.org The process can be represented as:
2 Ar–N=O ⇌ Ar–N⁺(O⁻)–N⁺(O⁻)–Ar
The forward reaction (dimerization) and the reverse reaction (dissociation) are dynamic processes. nih.gov The mechanism is understood to be a concerted process where the N=N double bond forms. ic.ac.uk The transition state is believed to have significant biradical character. ic.ac.uk Kinetic studies of this equilibrium can be performed to determine the rate constants for both association (kₐ) and dissociation (kₑ). umass.edunih.govraineslab.com The dissociation of the dimer can be induced thermally or photochemically, while dimerization is favored at lower temperatures and higher concentrations. wikipedia.orgmdpi.com
Influence of Substituents (Methyl and Nitro Groups) on Equilibrium Position
The position of the monomer-dimer equilibrium is highly sensitive to the nature and position of substituents on the aromatic ring. mdpi.compsu.edu For this compound, the electronic effects of the methyl and nitro groups are critical.
Nitro Groups (–NO₂) : As strong electron-withdrawing groups, nitro substituents decrease the electron density on the nitroso nitrogen atom. This generally favors the dimeric form. researchgate.net The reduced electron repulsion between the nitrogen atoms in the transition state facilitates the formation of the N-N bond.
Methyl Group (–CH₃) : As an electron-donating group, the methyl substituent increases the electron density on the aromatic ring through an inductive effect. psu.edu Electron-donating groups typically shift the equilibrium towards the monomeric form. nih.govacs.org
| Substituent Group | Electronic Effect | Influence on Equilibrium |
|---|---|---|
| Nitro (–NO₂) | Strongly Electron-Withdrawing | Favors Dimer |
| Methyl (–CH₃) | Electron-Donating | Favors Monomer |
Stereoisomerism of Dimeric Forms (cis- and trans-Azodioxides)
The azodioxide dimer possesses a N=N double bond, which gives rise to geometric isomerism. wikipedia.org Consequently, the dimer of a nitrosoaromatic compound can exist as cis (Z) and trans (E) isomers. wikipedia.orgmdpi.com
The relative stability of the cis and trans isomers can be influenced by the steric and electronic nature of the substituents on the aromatic ring. The trans isomer is often thermodynamically more stable due to reduced steric repulsion between the aromatic rings. However, the interconversion between these isomers can occur, often proceeding through the monomeric intermediate. wikipedia.org The characterization and quantification of these isomers are typically achieved using techniques like NMR spectroscopy. psu.edursc.org
Intramolecular and Intermolecular Reactions Involving Multiple Functional Groups
Cycloaddition Reactions (e.g., Diels-Alder) of Nitrosoarenes with Various Dienes
The hetero-Diels-Alder reaction, a variant of the conventional Diels-Alder reaction, involves a dienophile or a diene containing a heteroatom. beilstein-journals.orgwikipedia.org Nitrosoarenes, such as this compound, can function as potent dienophiles in these reactions due to the presence of the nitrogen-oxygen double bond. This reaction, specifically a [4+2] cycloaddition, occurs between a conjugated diene and the nitroso compound to form a 3,6-dihydro-2H-1,2-oxazine ring system. beilstein-journals.org This transformation is a valuable method in organic synthesis for creating complex nitrogen- and oxygen-containing heterocyclic scaffolds, which are often precursors to biologically active molecules. beilstein-journals.orgnih.govnih.gov
The mechanism is generally considered a concerted pericyclic reaction. wikipedia.org The regioselectivity and stereoselectivity of the nitroso hetero-Diels-Alder reaction are influenced by several factors, including the electronic properties of the substituents on both the diene and the nitrosoarene dienophile. beilstein-journals.orgnih.gov For a nitrosoarene like this compound, the two electron-withdrawing nitro groups are expected to significantly impact its reactivity. Electron-withdrawing substituents on the nitrosobenzene (B162901) ring generally increase the rate of the cycloaddition reaction. nih.gov
The regioselectivity of the cycloaddition with unsymmetrical dienes is a critical aspect. The frontier molecular orbital (FMO) theory is often used to predict the outcome. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. In nitrosoarenes, the LUMO has a larger coefficient on the nitrogen atom. beilstein-journals.org Therefore, for a 1-substituted diene, where the HOMO is highest at the C4 position, the reaction favors the formation of the "proximal" regioisomer. beilstein-journals.org The presence of strong electron-withdrawing groups on the nitrosoarene, as in this compound, lowers the energy of the LUMO, thereby accelerating the reaction and potentially enhancing its selectivity.
The table below summarizes the key factors influencing the hetero-Diels-Alder reaction of nitrosoarenes.
| Factor | Influence on the Reaction | Expected Effect for this compound |
|---|---|---|
| Substituents on Nitrosoarene | Electron-withdrawing groups (EWGs) increase reactivity and can affect the rate of retro-Diels-Alder reaction. Electron-donating groups (EDGs) decrease reactivity. nih.gov | The two nitro groups (strong EWGs) will significantly increase the dienophile's reactivity, lower the LUMO energy, and likely favor a faster cycloaddition. |
| Substituents on Diene | Electron-donating groups on the diene raise the HOMO energy, increasing the reaction rate. The position of the substituent dictates the regioselectivity. beilstein-journals.org | Reaction with electron-rich dienes would be particularly rapid. Regioselectivity will be governed by FMO interactions. |
| Reaction Conditions | Temperature, pressure, solvent, and the presence of catalysts can alter both the rate and the selectivity of the reaction. beilstein-journals.org The reaction can also be reversible (retro-Diels-Alder). nih.gov | Mild conditions are likely sufficient due to the high reactivity. The stability of the resulting cycloadduct may be high due to the electronic effects of the nitro groups. |
| Stereoselectivity | The reaction generally proceeds via a concerted mechanism, leading to high stereoselectivity, often favoring the endo transition state. wikipedia.org | High stereoselectivity is expected, with the relative orientation of the diene and dienophile being preserved in the 1,2-oxazine product. |
Condensation Reactions with Active Methylene (B1212753) Compounds
Nitroso compounds can undergo condensation reactions with active methylene compounds (compounds possessing a CH₂ group flanked by two electron-withdrawing groups). This reactivity is analogous to the Knoevenagel condensation, where aldehydes or ketones react with active methylene nucleophiles. researchgate.netorganic-chemistry.org In this context, the electrophilic nitrogen atom of the nitroso group (R-N=O) is attacked by the carbanion generated from the active methylene compound.
The mechanism begins with the deprotonation of the active methylene compound by a base to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the nitrogen atom of the nitroso group in this compound. The resulting intermediate can then undergo dehydration or rearrangement to yield various products, often Schiff bases (imines) or related condensation products. The presence of electron-withdrawing groups, such as the two nitro groups on the benzene ring, enhances the electrophilicity of the nitroso nitrogen, making it more susceptible to nucleophilic attack and thus facilitating the condensation reaction.
The acidity of the active methylene compound is a key factor in this reaction. The activating groups (Z and Z') stabilize the intermediate carbanion, increasing the nucleophilicity and driving the reaction forward. acs.orgnih.gov
The following table details the types of active methylene compounds and their expected reactivity in this condensation reaction.
| Active Methylene Compound (Z-CH₂-Z') | Activating Groups (Z, Z') | Reactivity and Product Type |
|---|---|---|
| Malononitrile | -CN, -CN | High reactivity due to the strong electron-withdrawing nature of the two cyano groups, leading to a highly acidic methylene proton. researchgate.net Expected to readily form a condensation product. |
| Ethyl Cyanoacetate | -CN, -COOEt | Good reactivity. The combination of a cyano and an ester group effectively activates the methylene protons. organic-chemistry.org |
| Diethyl Malonate | -COOEt, -COOEt | Moderate reactivity. The ester groups are less activating than cyano groups, requiring slightly stronger reaction conditions. |
| Acetylacetone (2,4-Pentanedione) | -COCH₃, -COCH₃ | High reactivity. The diketone structure leads to a highly stabilized enolate, which is a potent nucleophile. |
| Barbituric Acid | Part of a cyclic urea/amide structure | The methylene group within the ring is highly activated and readily participates in condensation reactions. |
Mechanistic Studies of Interactions with Sulfur-containing Biomolecules
The nitroso group is a highly reactive functional group that can interact with biological nucleophiles, particularly the thiol groups of sulfur-containing biomolecules like cysteine and glutathione (B108866). nih.govnih.gov The interaction of nitrosoarenes with these thiols is complex and can proceed through several mechanistic pathways, often involving redox chemistry. nih.govnih.gov The presence of two nitro groups on the aromatic ring of this compound is expected to heavily influence these interactions by modulating the compound's redox potential.
One primary mechanism involves the nucleophilic attack of the thiolate anion (RS⁻) from cysteine or glutathione on the electrophilic nitrogen atom of the nitroso group. This can lead to the formation of an unstable sulfinamide intermediate (R-S(O)NH-Ar), which may undergo further reactions.
Alternatively, a redox mechanism can occur. Nitroaromatic compounds can be reduced to form nitro radical anions. nih.gov The presence of thiols can influence the stability and subsequent reactions of these radical species. nih.gov The nitroso group itself can also participate in redox cycling. The reaction between S-nitrosothiols (which can be formed in situ) and thiols has been shown to generate nitroxyl (B88944) (HNO) and the corresponding disulfide (RSSR). nih.gov Further reactions can produce nitric oxide (NO), sulfinamides, and hydroxylamines. nih.gov
Given the structure of this compound, its interaction with biomolecules like cysteine would likely involve a combination of these pathways. The electron-deficient aromatic ring would make the nitroso group a potent electrophile, while also making the entire molecule susceptible to reductive activation.
The table below outlines potential mechanistic pathways and key intermediates in the reaction with sulfur-containing biomolecules.
| Mechanistic Pathway | Description | Key Intermediates/Products |
|---|---|---|
| Nucleophilic Attack | The thiolate anion (e.g., from cysteine) acts as a nucleophile, attacking the electrophilic nitrogen of the nitroso group. nih.gov | Thiol-nitroso adduct, Sulfinamide, Disulfide (from subsequent reactions). |
| Redox Cycling (Nitro Groups) | The nitro groups can be reduced to nitro radical anions, which can then be scavenged or otherwise modified by thiols. nih.gov This can alter the compound's reactivity and lead to oxidative stress. | Nitro radical anion, Hydroxylamine. |
| Redox Cycling (Nitroso Group) | The nitroso group can react with thiols to generate reactive nitrogen species (RNS) like nitroxyl (HNO) and nitric oxide (NO). nih.gov | Nitroxyl (HNO), S-Nitrosothiol (RSNO), Disulfide (RSSR). nih.gov |
| Covalent Modification | The high reactivity can lead to the covalent modification of cysteine residues in proteins, potentially altering their structure and function. nih.gov | Protein-S-Ar adducts, Protein-S-S-protein crosslinks. |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 1,5 Dinitro 3 Nitrosobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual nuclei.
¹H and ¹³C NMR Chemical Shift Analysis in Substituted Nitrosobenzenes
The analysis of ¹H and ¹³C NMR spectra provides fundamental information on the electronic environment of the aromatic ring in substituted nitrosobenzenes. The chemical shifts are heavily influenced by the electronic effects of the substituents. The nitro group (NO₂) is a powerful electron-withdrawing group, exerting both a negative inductive (-I) and a negative mesomeric (-M) effect. This leads to significant deshielding of the ortho and para positions. stackexchange.com Similarly, the nitroso group (NO) is also strongly electron-withdrawing. lookchem.com In contrast, the methyl group (CH₃) is a weak electron-donating group (+I effect).
In 2-Methyl-1,5-dinitro-3-nitrosobenzene, the complex interplay of these substituents dictates the final chemical shifts. The protons and carbons on the aromatic ring will experience a cumulative deshielding effect from the three electron-withdrawing groups, moderated slightly by the methyl group. The high-frequency shift of the carbon atom attached to the nitroso group (C-3) in the monomeric form is a characteristic feature, reflecting the substituent's strong electron-withdrawing nature. lookchem.com In general, for substituted nitrosobenzenes, the chemical shifts can be predicted by considering the additive effects of each substituent, although steric interactions can cause deviations. cdnsciencepub.comresearchgate.net
Table 1: Typical ¹³C NMR Chemical Shift Ranges for Key Carbons in Substituted Nitrosobenzenes Data compiled from analogous compounds in the literature.
| Carbon Position | Typical Chemical Shift (ppm) vs. TMS | Influencing Factors |
| C-NO (Monomer) | 160 - 170 | Strong deshielding by the nitroso group. lookchem.com |
| C-NO (Dimer) | 140 - 150 | Shielded relative to the monomer due to the azodioxy linkage. lookchem.com |
| C-NO₂ | 145 - 150 | Deshielding by the nitro group. stackexchange.com |
| C-ortho to NO/NO₂ | 120 - 140 | Significant deshielding from electron-withdrawing groups. stackexchange.com |
| C-meta to NO/NO₂ | 125 - 135 | Less pronounced deshielding compared to ortho/para positions. stackexchange.com |
Dynamic NMR Studies of Restricted Rotation and Dimer-Monomer Equilibria
Aromatic C-nitroso compounds exhibit two primary dynamic processes in solution that are readily studied by variable-temperature NMR: monomer-dimer equilibrium and restricted rotation about the C–N bond. lookchem.comrsc.org
Dimer-Monomer Equilibria: In solution, nitroso compounds exist in an equilibrium between a colored (typically blue or green) monomeric form and a colorless dimeric azodioxy species. lookchem.commdpi.com The equilibrium can involve both cis and trans dimers. lookchem.com At low temperatures, the equilibrium shifts towards the thermodynamically more stable dimer, and separate NMR signals for the monomer and dimer(s) can often be observed. lookchem.com As the temperature increases, the rate of exchange between these species increases, leading to the broadening and eventual coalescence of their respective signals. Two-dimensional exchange spectroscopy (2D-EXSY) can be used to quantitatively measure the activation energies for the dissociation of the dimers into monomers. rsc.org
Restricted C–NO Rotation: The C–N bond in monomeric nitrosobenzenes has a partial double-bond character, leading to restricted rotation of the nitroso group. psu.eduacs.org This rotation is often slow on the NMR timescale at low temperatures. nanalysis.com For an unsymmetrically substituted ring like this compound, this slow rotation makes the two halves of the molecule (i.e., the C-4 and C-6 positions) chemically non-equivalent. This can result in the broadening or splitting of signals for the aromatic protons at low temperatures. psu.edu Total NMR bandshape analysis over a range of temperatures allows for the calculation of the energy barrier (ΔG‡) for this rotational process. rsc.orgpsu.edu
Table 2: Representative Activation Energies for Dynamic Processes in Nitrosobenzenes
| Dynamic Process | Compound Class | Typical Activation Energy (ΔG‡) | Technique |
| Dimer Dissociation | Nitrosobenzene (B162901) | 65-70 kJ mol⁻¹ | 2D-EXSY lookchem.com |
| C–NO Rotation | Substituted Nitrosobenzenes | 31–41 kJ mol⁻¹ | ¹H NMR Bandshape Analysis rsc.orgpsu.edu |
¹⁷O NMR Spectroscopy as a Probe for Electronic Structure
¹⁷O NMR spectroscopy, despite challenges associated with the low natural abundance (0.037%) and quadrupolar nature (I = 5/2) of the ¹⁷O nucleus, is a highly sensitive probe of the local electronic environment of oxygen atoms. nih.govmdpi.com For nitro and nitroso compounds, this technique can provide direct insight into the N–O bond order and electronic structure.
Studies on ¹⁷O-labeled C-nitrosoarenes have revealed that the ¹⁷O chemical shift tensor is remarkably sensitive to the bonding scheme of the nitroso group. nih.gov The chemical shift anisotropy—the difference between the principal components of the shielding tensor—can be exceptionally large, exceeding 2800 ppm in some cases. nih.govresearchgate.net This sensitivity allows for the differentiation of oxygen atoms in various electronic states. The quadrupole coupling constants (Cₙ) are also large (10-15 MHz), providing further information on the electric field gradient at the nucleus, which is related to the N–O π-bond order. nih.gov This makes ¹⁷O NMR a powerful tool for validating electronic structures derived from computational models. nih.govresearchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Nitroso and Nitro Group Vibrations
Vibrational spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the key bands are those associated with the nitro (NO₂) and nitroso (NO) groups.
Nitro Group Vibrations: Aromatic nitro compounds display two characteristic and strong N–O stretching absorptions in the IR spectrum. orgchemboulder.com
Asymmetric stretch (νₐₛ): Typically appears in the range of 1550–1475 cm⁻¹.
Symmetric stretch (νₛ): Appears in the range of 1360–1290 cm⁻¹. orgchemboulder.comarchive.org The exact positions of these bands are sensitive to the electronic nature of other substituents on the aromatic ring.
Nitroso Group Vibrations: The vibrational frequency of the nitroso group is highly dependent on its aggregation state.
Monomer (C–N=O): The N=O stretching vibration gives rise to a band in the region of 1621–1539 cm⁻¹. baranlab.org
Dimer (-N₂O₂-): The dimeric forms show N–O stretching frequencies at lower wavenumbers, typically around 1300 cm⁻¹ for the cis-dimer and 1200 cm⁻¹ for the trans-dimer. baranlab.org The presence or absence of the monomer band in the IR spectrum can be a clear indicator of the state of the compound in a given sample (e.g., solid vs. solution). mdpi.com
Table 3: Characteristic IR Absorption Frequencies for Nitro and Nitroso Groups
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |
| Aromatic Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong orgchemboulder.com |
| Aromatic Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong orgchemboulder.com |
| Aromatic Nitroso (NO) - Monomer | N=O Stretch | 1621 - 1539 | Medium-Strong baranlab.org |
| Aromatic Nitroso (-N₂O₂-) - cis-Dimer | N–O Stretch | ~1300 | Strong baranlab.org |
| Aromatic Nitroso (-N₂O₂-) - trans-Dimer | N–O Stretch | ~1200 | Strong baranlab.org |
X-ray Diffraction Analysis of Solid-State Structures
Determination of Molecular Geometries and Bond Lengths of C-Nitroso Compounds
The molecular geometry of aromatic C-nitroso compounds is characterized by the attachment of the nitroso (–N=O) group to a carbon atom of the benzene (B151609) ring. at.ua X-ray diffraction studies of various nitro and nitroso aromatic compounds provide a basis for understanding the expected bond lengths in this compound.
The C–N bond length of the nitroso group is influenced by the electronic environment of the aromatic ring. In the parent nitrosobenzene, this bond length is calculated to be approximately 1.441 Å. at.ua The N=O bond length is typically around 1.223 Å. at.uauwosh.edu For the nitro group (–NO₂), the C–N bond is generally longer, with experimental values for nitrobenzene (B124822) being approximately 0.1486 nm (1.486 Å). uwosh.edu The N–O bonds within the nitro group are equivalent and have a length of about 0.1223 nm (1.223 Å). uwosh.edu Aromatic C–C bond lengths within the benzene ring are typically uniform at about 0.1399 nm (1.399 Å). uwosh.edu
Substituents on the benzene ring can cause slight deviations in these values. For instance, the C–N bond in nitromethanes shows considerable elongation upon halogenation, indicating a weakening of the bond due to inductive effects. researchgate.net While specific experimental data for this compound is not available, the expected bond lengths can be estimated from data on related compounds.
| Bond Type | Typical Bond Length (Å) | Reference Compound(s) |
|---|---|---|
| Aromatic C–C | 1.399 | Nitrobenzene uwosh.edu |
| C–NO (Nitroso) | 1.441 | Nitrosobenzene at.ua |
| N=O (Nitroso) | 1.223 | Nitrosobenzene at.ua |
| C–NO₂ (Nitro) | 1.486 | Nitrobenzene uwosh.edu |
| N–O (Nitro) | 1.223 | Nitrobenzene uwosh.edu |
Analysis of Conformational Preferences in the Crystalline State
The conformation of substituted nitrobenzenes in the crystalline state is largely dictated by steric hindrance between adjacent functional groups. In this compound, the presence of five substituents on the benzene ring would lead to significant steric strain. This strain is typically relieved by the rotation of the nitro and nitroso groups out of the plane of the benzene ring.
For example, in the crystal structure of 2,5-Dimethyl-1,3-dinitrobenzene, the two nitro groups are rotated relative to the benzene ring with dihedral angles of 44.50° and 31.67°. researchgate.net Similarly, in 1,5-dinitro-2,3,4-trichlorobenzene, the nitro groups are also twisted out of the ring plane. researchgate.net This twisting is a common feature in sterically crowded nitroaromatic compounds. It is therefore highly probable that in this compound, both the dinitro and the nitroso groups would be significantly tilted with respect to the aromatic ring to minimize steric repulsion between them and the adjacent methyl group.
Aromatic C-nitroso compounds can also exist in equilibrium between a monomeric form and a dimeric azodioxide form, particularly in the solid state. at.uawikipedia.org The dimeric forms are generally favored in the crystal, while the colored monomers are often favored in dilute solution or at higher temperatures. wikipedia.org The specific preference for monomer or dimer in the crystalline state depends on substitution patterns and crystal packing forces. mdpi.com Given the steric crowding on the benzene ring of the target molecule, dimerization might be sterically hindered, potentially favoring the monomeric form in the crystal lattice.
Investigations of Intermolecular Packing and Non-Covalent Interactions in Nitrated Nitrosobenzenes
The arrangement of molecules in a crystal, known as molecular packing, is governed by a variety of non-covalent interactions. kaust.edu.sanih.gov These interactions, though weaker than covalent bonds, are crucial in determining the stability and physical properties of the crystalline material. rsc.org For nitrated nitrosobenzenes, the primary non-covalent interactions expected to influence crystal packing are hydrogen bonds and π-π stacking interactions.
In many nitrated aromatic compounds, non-conventional C–H···O hydrogen bonds are significant. researchgate.net The oxygen atoms of the nitro groups are effective hydrogen bond acceptors, and they can interact with hydrogen atoms from the aromatic ring or methyl groups of neighboring molecules. For instance, in 2,5-Dimethyl-1,3-dinitrobenzene, molecules are linked by C–H···O interactions between a ring C–H and a nitro group of an adjacent molecule, forming puckered sheets. researchgate.net This type of interaction is highly likely to be a key feature in the crystal packing of this compound, involving the oxygen atoms of both the nitro and nitroso groups.
Computational Chemistry and Theoretical Modeling of 2 Methyl 1,5 Dinitro 3 Nitrosobenzene
Quantum-Chemical Calculations for Molecular and Electronic Structure
Detailed quantum-chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Methyl-1,5-dinitro-3-nitrosobenzene, this would involve the use of sophisticated computational methods to predict its geometry and electronic characteristics.
There is a lack of published data concerning the analysis of atomic charges and electron population for this compound. This type of analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, is critical for identifying the most electron-rich and electron-deficient sites within the molecule. Such information helps in predicting where the molecule is likely to undergo nucleophilic or electrophilic attack.
A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component in predicting a molecule's reactivity. No specific FMO studies for this compound were found. This analysis would be instrumental in understanding its behavior in chemical reactions, including its potential as an electrophile or nucleophile, and its susceptibility to cycloaddition reactions.
Computational Approaches to Substituent Effects and Aromatic Reactivity
The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. libretexts.orgwikipedia.org It establishes a linear free-energy relationship described by the equation:
log(k/k₀) = σρ or log(K/K₀) = σρ
Here, k or K is the rate or equilibrium constant for a reaction of a substituted aromatic compound, and k₀ or K₀ is the constant for the unsubstituted parent compound. wikipedia.org The equation utilizes two key parameters: the substituent constant (σ) and the reaction constant (ρ). wikipedia.org The σ constant is specific to a particular substituent and its position (meta or para), reflecting its electron-donating or electron-withdrawing nature. libretexts.org The ρ constant is characteristic of a specific reaction and indicates its sensitivity to electronic effects. wikipedia.org
For nitrosoarenes like this compound, Hammett correlations can be used in Quantitative Structure-Activity Relationship (QSAR) studies to predict biological activity or chemical reactivity. The Hammett σ constant is recognized as a crucial electronic parameter in QSAR, representing variations in the free-energy change associated with ligand-protein interactions. nih.gov
The substituents on this compound (methyl, nitro, and nitroso groups) have distinct electronic effects that can be quantified by their respective σ values. A negative ρ value for a reaction indicates that the rate-limiting step involves an increase in positive charge at the reaction center, which is accelerated by electron-donating groups. mdpi.com Conversely, a positive ρ value signifies the buildup of negative charge, with the reaction being accelerated by electron-withdrawing groups. utexas.edu Computational chemistry can be used to calculate electronic properties that correlate with Hammett constants, providing a theoretical basis for QSAR models. nih.gov
| Substituent | σ_meta | σ_para | Electronic Effect |
|---|---|---|---|
| -CH₃ (Methyl) | -0.07 | -0.17 | Weakly Electron-Donating |
| -NO₂ (Nitro) | +0.71 | +0.78 | Strongly Electron-Withdrawing |
| -NO (Nitroso) | +0.37 | +0.91 | Strongly Electron-Withdrawing |
The chemical behavior of this compound is profoundly influenced by the interplay of steric and electronic effects from its substituents. Computational methods, particularly density functional theory (DFT), are employed to analyze these influences on molecular geometry, electronic structure, and reactivity. nih.govrsc.org
Electronic Influences:
Nitro (-NO₂) and Nitroso (-NO) Groups: Both are powerful electron-withdrawing groups (EWGs). They deactivate the aromatic ring towards electrophilic substitution and activate it for nucleophilic aromatic substitution by withdrawing electron density through both inductive (-I) and resonance (-M) effects. nih.gov The presence of three such groups makes the benzene (B151609) ring of this compound extremely electron-deficient.
Methyl (-CH₃) Group: This is a weakly electron-donating group (EDG) through an inductive (+I) effect and hyperconjugation. libretexts.org Its effect is largely overshadowed by the potent EWGs but can still modulate the local electronic environment.
Computational analyses like molecular electrostatic potential (MEP) mapping and charge distribution calculations can visualize and quantify these effects. For this molecule, the regions near the nitro and nitroso groups would exhibit significant positive electrostatic potential, indicating sites susceptible to nucleophilic attack.
Steric Influences: The arrangement of substituents leads to considerable steric hindrance. The methyl group at position 2 and the nitroso group at position 3 are ortho to each other, as are the nitroso group at 3 and a hydrogen at 4, and the nitro group at 5 and a hydrogen at 4. This crowding can force the nitro and nitroso groups to twist out of the plane of the benzene ring, which can reduce the extent of resonance interaction and thereby modulate their electronic effects. rsc.org Computational geometry optimization would be essential to determine the minimum-energy conformation and the precise dihedral angles of these groups. Steric effects also play a crucial role in directing the regioselectivity of reactions, for instance, by hindering the approach of a reagent to a specific site. nih.gov
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
|---|---|---|---|---|
| -CH₃ | 2 | Electron-donating (+I, hyperconjugation) | Moderate | Slightly counteracts deactivation by EWGs; directs electrophiles (if reaction occurs) |
| -NO₂ | 1, 5 | Strongly electron-withdrawing (-I, -M) | Can be significant, may twist out of plane | Strongly deactivates ring to electrophiles; activates for nucleophilic attack |
| -NO | 3 | Strongly electron-withdrawing (-I, -M) | Moderate, influenced by adjacent groups | Strongly deactivates ring to electrophiles; activates for nucleophilic attack |
Advanced Solvation Models in Theoretical Studies of Nitrosoaromatics
The properties and reactivity of nitrosoaromatics in the condensed phase are heavily influenced by the solvent. Therefore, accurate theoretical studies require the inclusion of solvent effects, which is accomplished through various solvation models. tum.de These models are broadly categorized as implicit or explicit.
Implicit (Continuum) Solvation Models: These models represent the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. tum.de This approach is computationally efficient and widely used. Prominent examples include:
Polarizable Continuum Model (PCM) and its variants like the Conductor-like PCM (CPCM).
SMD (Solvation Model based on Density) , which is a universal solvation model that has shown success in predicting solvation free energies.
These models are crucial for studying the monomer-dimer equilibria of nitrosoaromatics, as the relative stability of different species (monomer, Z-dimer, E-dimer) can change dramatically between the gas phase and solution. nih.gov
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the quantum mechanical calculation along with the solute. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding. While more computationally demanding, this method can provide a more detailed and accurate picture of the microsolvation environment.
Cluster-Continuum Models: A hybrid approach, known as cluster-continuum or quasichemical theory, combines the strengths of both methods. rsc.org It involves treating the first solvation shell explicitly while representing the bulk solvent with a continuum model. This is particularly useful for systems where specific interactions with the first-shell solvent molecules are critical. For nitrosoaromatics, this could accurately model interactions with protic or polar aprotic solvents, leading to more reliable predictions of reaction energetics and equilibrium constants. researchgate.net The choice of model depends on the specific chemical question and the required balance between accuracy and computational cost.
Stereochemical and Conformational Aspects of 2 Methyl 1,5 Dinitro 3 Nitrosobenzene
Rotational Barriers of the Nitroso Group and Other Ring Substituents
The rotation of substituents around their bonds to the aromatic ring in 2-Methyl-1,5-dinitro-3-nitrosobenzene is significantly hindered due to the crowded substitution pattern. The energy required to overcome these rotational barriers provides insight into the molecule's conformational stability.
Nitroso Group: The C–NO bond rotation is particularly restricted. In ortho-substituted nitrosobenzenes, steric effects from adjacent groups are known to create a substantial barrier to rotation. at.ua For the title compound, the nitroso group at position 3 is flanked by a methyl group at position 2 and a hydrogen at position 4, in addition to the proximate nitro group at position 1. This steric congestion is expected to result in a high rotational barrier, significantly higher than the approximately 8 kJ/mol (1.9 kcal/mol) barrier observed in less hindered nitrosobenzenes. acs.org Studies on other sterically crowded systems have shown that such barriers can be high enough to allow for the resolution of distinct conformers at low temperatures. acs.org
Methyl Group: The methyl group itself has a much lower intrinsic barrier to rotation. However, its rotational preference will be dictated by the need to minimize steric clashes with the adjacent nitro and nitroso groups.
Table 1: Estimated Rotational Barriers for Substituents in this compound Note: These values are estimations based on data from analogous substituted aromatic compounds, as direct experimental data for the target molecule is not available.
| Substituent | Position | Estimated Rotational Barrier | Primary Influencing Factors |
| Nitroso (-NO) | 3 | High | Steric hindrance from ortho-methyl (position 2) and peri-nitro (position 1) groups. |
| Nitro (-NO₂) | 1 | High | Severe steric clash with the adjacent methyl group at position 2. |
| Nitro (-NO₂) | 5 | Moderate | Steric interactions with adjacent hydrogen atoms and the nearby nitroso group. |
| Methyl (-CH₃) | 2 | Low | Interactions with flanking nitro (position 1) and nitroso (position 3) groups. |
Planarity of the Nitroso Group Relative to the Benzene (B151609) Ring and Its Implications
In simple nitrosobenzenes, the nitroso group tends to be coplanar with the benzene ring to maximize resonance stabilization. stackexchange.com However, this planarity is often disrupted by steric hindrance, especially from ortho substituents. at.ua For this compound, the steric pressure from the methyl group at the C-2 position and the nitro group at the C-1 position almost certainly forces the C-N-O group to twist out of the plane of the benzene ring.
This deviation from planarity has significant electronic consequences. The reduced overlap between the π-orbitals of the nitroso group and the aromatic ring diminishes resonance effects. This would, in turn, influence the molecule's reactivity and spectroscopic properties, such as its electronic absorption spectrum. The monomeric form of nitrosobenzene (B162901) is characterized by a blue or green color, which is sensitive to the electronic environment. acs.org Disruption of conjugation would likely alter this characteristic absorption.
Conformational Preferences of the Methyl and Nitro Groups within the Aromatic Framework
The conformations of the methyl and nitro groups are also dictated by the minimization of steric strain.
Nitro Groups: As observed in other polysubstituted nitroaromatics, the nitro groups in this compound are expected to be twisted out of the benzene ring's plane. researchgate.net The nitro group at position 1, being wedged between the methyl group and the C-6 hydrogen, will experience the most severe steric repulsion and is therefore predicted to have a large dihedral angle with the aromatic ring. The nitro group at position 5 is less constrained and will likely exhibit a smaller, though still significant, twist.
Methyl Group: The methyl group at position 2, while having a low rotational barrier, will adopt a preferred conformation where its hydrogen atoms are staggered with respect to the plane of the ring to avoid eclipsing interactions with the bulky ortho substituents (the nitro group at C-1 and the nitroso group at C-3).
Influence of Substituent Interactions on Overall Molecular Conformation and Dynamics
The key interactions defining the conformation are:
1,2-Interaction: The strong steric repulsion between the methyl group at C-2 and the nitro group at C-1.
1,3-Interaction: The repulsion between the methyl group at C-2 and the nitroso group at C-3.
Buttressing Effects: The presence of the nitro group at C-5 can influence the orientation of the other substituents, creating a complex potential energy surface with multiple local minima corresponding to different rotational conformers.
Table 2: Summary of Key Substituent Interactions and Their Conformational Consequences
| Interacting Groups | Positions | Type of Interaction | Conformational Consequence |
| Methyl / Nitro | C-2 / C-1 | Steric Repulsion | Large dihedral angle of the C-1 nitro group relative to the ring. |
| Methyl / Nitroso | C-2 / C-3 | Steric Repulsion | Twisting of the nitroso group out of the ring plane. |
| Nitro / Nitroso | C-1 / C-3 | Steric / Electrostatic | Contributes to the overall non-planar conformation and high rotational barriers. |
| Nitro / Hydrogen | C-5 / C-4, C-6 | Steric Repulsion | Moderate twisting of the C-5 nitro group out of the ring plane. |
Applications and Future Directions in Organic Synthesis Leveraging Dinitronitrosobenzene Frameworks
2-Methyl-1,5-dinitro-3-nitrosobenzene as a Strategic Building Block in Complex Molecule Synthesis
The trifunctional nature of this compound positions it as a highly valuable and strategic building block in the synthesis of complex organic molecules. The distinct reactivity of each functional group—the two nitro groups and the nitroso group—allows for sequential and chemoselective transformations, enabling the construction of intricate molecular frameworks from a single starting material. Nitrosoarenes, in general, are recognized as powerful building blocks in organic chemistry and materials science due to their versatile reactivity. rsc.org
The nitroso group is particularly noteworthy for its ability to participate in a variety of carbon-nitrogen bond-forming reactions. These include ene reactions, nitroso-aldol reactions, and electrocyclizations, which are instrumental in the synthesis of nitrogen-containing heterocycles. uic.edu The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring of this compound significantly influences the reactivity of the nitroso moiety, enhancing its electrophilicity and making it a potent dienophile in hetero-Diels-Alder reactions. acs.org This cycloaddition reaction provides a direct route to 3,6-dihydro-1,2-oxazines, which are versatile intermediates for the synthesis of 1-amino-4-hydroxy-2-ene derivatives and other complex nitrogen-containing compounds. acs.org
Furthermore, the nitro groups themselves can serve as synthetic handles for further functionalization. Their reduction to amino groups is a fundamental transformation in organic synthesis, providing access to anilines which are precursors to a vast array of pharmaceuticals, dyes, and agrochemicals. wikipedia.org The differential reactivity of the nitroso and nitro groups allows for a stepwise reduction strategy, enabling the selective synthesis of partially reduced intermediates. For instance, the nitroso group can be selectively reduced to a hydroxylamine (B1172632) or an amine under milder conditions than those required for the reduction of the nitro groups. mdpi.com This chemoselectivity is crucial for the controlled elaboration of the molecular structure.
The following table summarizes the potential transformations of the functional groups in this compound, highlighting its utility as a versatile building block.
| Functional Group | Potential Transformations | Resulting Functionality | Synthetic Utility |
| Nitroso (-NO) | Hetero-Diels-Alder Reaction | 3,6-Dihydro-1,2-oxazine | Access to amino alcohols, alkaloids, and other complex heterocycles. |
| Reduction | Hydroxylamine (-NHOH) | Intermediate for further oxidation or reduction. | |
| Reduction | Amine (-NH2) | Introduction of a primary amino group for further derivatization. | |
| Reaction with active methylene (B1212753) compounds | Imines, Azoxybenzenes | Formation of new C=N and N=N bonds. | |
| Nitro (-NO2) | Reduction | Amine (-NH2) | Synthesis of anilines, precursors to a wide range of organic compounds. |
| Partial Reduction | Nitroso (-NO) | Generation of a second nitroso group for further reactions. | |
| Nucleophilic Aromatic Substitution | Various substituted arenes | Introduction of other functional groups onto the aromatic ring. |
Design of Novel Synthetic Methodologies Utilizing Multifunctional Aromatic Nitroso Compounds
The unique electronic and steric environment of this compound provides a fertile ground for the design of novel synthetic methodologies. The presence of multiple reactive sites allows for the development of tandem or cascade reactions, where a single synthetic operation can lead to the formation of multiple bonds and a significant increase in molecular complexity. Aromatic C-nitroso compounds are known to exhibit ambivalent reactivity, acting as both nucleophiles and electrophiles, which contributes to their diverse chemical behavior. at.ua
One area of potential innovation lies in the development of catalytic enantioselective reactions involving the nitroso group. While the nitroso Diels-Alder reaction is well-established, the development of catalytic and asymmetric variants remains an active area of research. acs.org The dinitronitrosobenzene framework could be an excellent substrate for such methodologies, with the potential for the chiral catalyst to differentiate between the prochiral faces of the nitroso group, leading to the synthesis of enantioenriched heterocyclic compounds.
Furthermore, the strategic positioning of the nitro and nitroso groups could be exploited in the design of novel cyclization reactions. For instance, upon reduction of one of the nitro groups to an amine, an intramolecular reaction with the adjacent nitroso group could lead to the formation of a five- or six-membered heterocyclic ring, such as a benzofuroxan or a phenazine derivative. The development of such intramolecular transformations would provide efficient routes to complex heterocyclic systems that are prevalent in medicinal chemistry. rsc.org
The inherent reactivity of nitrosoarenes has spurred research into their in situ generation to overcome their general instability. uic.edu Methodologies that generate this compound in situ from a more stable precursor, such as the corresponding dinitroaniline, followed by an immediate trapping reaction, would represent a significant advancement in the practical application of this reactive intermediate. nih.govacs.org
Role in the Preparation of Precursors for Other Highly Functionalized Arenes
The dinitronitrosobenzene scaffold serves as an excellent starting point for the synthesis of a wide variety of highly functionalized arenes. The nitro groups, being strong electron-withdrawing groups, activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the nitro groups or other leaving groups on the ring by a variety of nucleophiles, leading to the introduction of new functional groups.
The reduction of the nitro groups to amines is a particularly powerful transformation. The resulting diaminonitrosobenzene or triaminobenzene derivatives are versatile precursors for the synthesis of a range of other functionalized aromatic compounds. Aromatic amines are fundamental building blocks in the chemical industry, used in the production of polymers, dyes, and pharmaceuticals. nih.gov The catalytic reduction of aromatic nitro compounds is a well-established industrial process, and various methods exist for this transformation. wikipedia.orggoogle.com
The selective reduction of one or both nitro groups in this compound would provide access to a series of differentially substituted anilines. These anilines can then be further modified through diazotization-substitution reactions, allowing for the introduction of a wide array of functional groups, including halogens, hydroxyl, cyano, and aryl groups. This versatility makes the dinitronitrosobenzene framework a valuable platform for the synthesis of a diverse library of functionalized arenes.
The following interactive table illustrates the potential derivatization of the aromatic ring starting from this compound.
| Starting Material | Reaction | Product | Potential Further Transformations |
| This compound | Selective reduction of one nitro group | 2-Methyl-5-amino-1-nitro-3-nitrosobenzene | Diazotization-substitution, acylation, alkylation of the amino group. |
| This compound | Complete reduction of both nitro groups | 2-Methyl-1,5-diamino-3-nitrosobenzene | Formation of heterocyclic rings, polymerization. |
| This compound | Nucleophilic aromatic substitution | Substituted dinitronitrosobenzene | Further functionalization of the newly introduced group. |
Integration into Green Chemistry and Sustainable Synthesis Protocols
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. The chemistry of nitroaromatic compounds can be adapted to align with these principles. For instance, the development of catalytic reduction methods for nitro groups that utilize environmentally benign reducing agents and catalysts is a key area of research. researchgate.net Catalytic hydrogenation using heterogeneous catalysts, such as nickel or palladium on a solid support, offers advantages in terms of catalyst recovery and reuse. researchgate.net
The use of nitroaromatic compounds as precursors in aqueous media is another promising avenue for sustainable synthesis. While traditionally organic solvents have been used for reactions involving these compounds, recent studies have shown that many transformations can be carried out efficiently in water, which is a non-toxic and abundant solvent. researchgate.net
Furthermore, the high atom economy of reactions involving the nitroso group, such as the Diels-Alder reaction, is in line with the principles of green chemistry. mdpi.com These reactions allow for the construction of complex molecules in a single step with minimal formation of byproducts. The development of one-pot, multi-component reactions starting from dinitronitrosobenzene frameworks would further enhance the sustainability of these synthetic processes.
The potential for utilizing renewable resources in conjunction with dinitronitrosobenzene chemistry also warrants exploration. For example, dienes derived from biomass could be used as reaction partners in Diels-Alder reactions, leading to the synthesis of bio-based heterocyclic compounds.
Exploration of New Chemical Transformations and Reactivity Profiles for Related Compounds
The unique substitution pattern of this compound invites the exploration of new and undiscovered chemical transformations. The electronic interplay between the three functional groups could lead to unexpected reactivity. For example, the presence of the ortho-methyl group could sterically influence the reactivity of the adjacent nitro and nitroso groups, potentially leading to novel regioselective reactions.
A systematic study of the conformational transformations of related aromatic nitroso oxides has revealed the influence of substituents on their reactivity. nih.govresearchgate.net Similar theoretical and experimental investigations into the conformational preferences and reactivity of this compound and its derivatives could uncover new reaction pathways.
The synthesis and reactivity of related dithienopyrazines have been investigated, providing insights into the structure-property and reactivity relationships of complex heterocyclic systems. researchgate.netchemrxiv.org Drawing parallels from such studies could guide the exploration of novel transformations of heterocycles derived from this compound.
Furthermore, the development of photochemical transformations of nitrosoarenes offers a green and efficient synthetic methodology. acs.org Investigating the photochemical reactivity of this compound could lead to the discovery of novel light-induced reactions for the synthesis of complex nitrogen-containing molecules.
Q & A
Q. What are the recommended synthetic routes for 2-methyl-1,5-dinitro-3-nitrosobenzene, and how can reaction conditions be optimized?
Methodological Answer:
- Stepwise Nitration and Nitrosation: Begin with 2-methylbenzene derivatives. Introduce nitro groups at positions 1 and 5 via mixed-acid nitration (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
- Nitrosation: Convert an amine intermediate (if present) to the nitroso group using NaNO₂ in acidic media (HCl/H₂O) at 0–10°C. Monitor pH to prevent diazotization side reactions .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
Q. How should researchers characterize the electronic and structural properties of this compound?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks using deuterated DMSO or CDCl₃. Expect deshielding for nitroso (δ ~150 ppm in ¹³C) and nitro groups (δ ~130–140 ppm) .
- IR: Confirm nitroso (N=O stretch ~1500 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) .
- X-ray Crystallography: Resolve steric effects from methyl and nitro groups. Use low-temperature crystallography to stabilize the nitroso dimer .
Advanced Research Questions
Q. How do the substituents (methyl, nitro, nitroso) influence the compound’s reactivity in nucleophilic aromatic substitution?
Methodological Answer:
- Computational Modeling: Apply density-functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to map electron density and local kinetic energy . Compare with experimental Hammett σ values for nitro/methyl groups.
- Mechanistic Insight: The nitroso group’s electron-withdrawing effect may deactivate the ring, but the methyl group’s ortho-directing effect could enhance regioselectivity.
Q. How can researchers resolve contradictions in reported stability data for nitrosobenzene derivatives?
Methodological Answer:
Q. What are the ecological and toxicity risks associated with this compound, given limited data?
Methodological Answer:
Q. What advanced techniques are recommended for analyzing reaction intermediates in nitroso-group transformations?
Methodological Answer:
Q. How can computational methods predict the compound’s behavior under extreme conditions (e.g., high pressure)?
Methodological Answer:
- Ab Initio Molecular Dynamics (AIMD): Simulate compression effects on nitroso dimerization using software like CP2K. Reference Colle-Salvetti correlation-energy models for electron density .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
